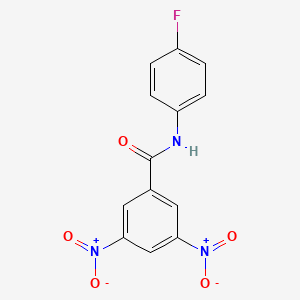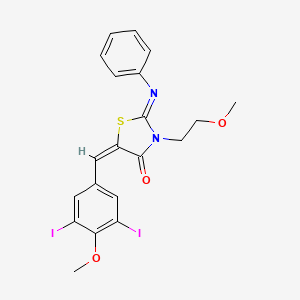![molecular formula C27H24N2O5S B10894295 4-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894295.png)
4-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the phenyl and benzoic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzoic acid derivatives. Compared to these compounds, 4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its specific combination of functional groups and its potential applications across multiple fields. Some similar compounds include:
- Thiazolidinone derivatives
- Benzoic acid derivatives
This compound’s uniqueness lies in its specific structure, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C27H24N2O5S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[[4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H24N2O5S/c1-33-16-15-29-25(30)24(35-27(29)28-22-5-3-2-4-6-22)17-19-9-13-23(14-10-19)34-18-20-7-11-21(12-8-20)26(31)32/h2-14,17H,15-16,18H2,1H3,(H,31,32)/b24-17+,28-27? |
InChI Key |
PONXSUPXPQRWOU-JKTGJUOXSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894218.png)
![6-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894224.png)
![2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10894230.png)
![N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B10894233.png)

![Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B10894237.png)
![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894241.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10894250.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10894259.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine](/img/structure/B10894264.png)

![2-[5-(1-benzyl-2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]-6-methylquinoline](/img/structure/B10894278.png)

